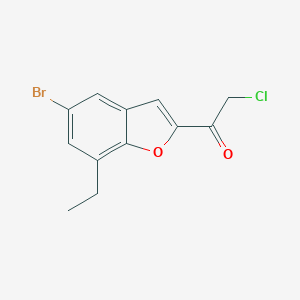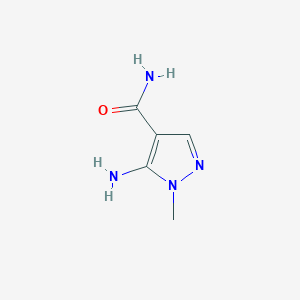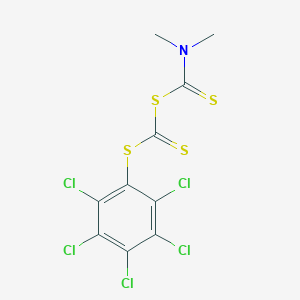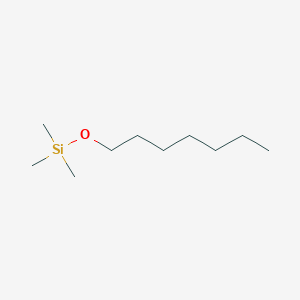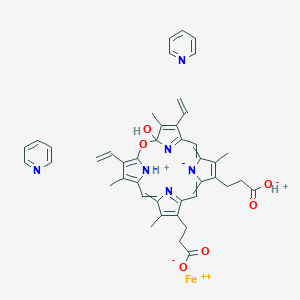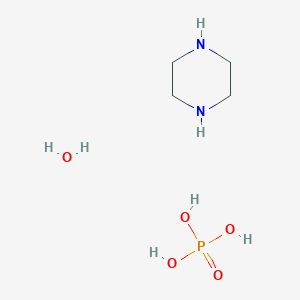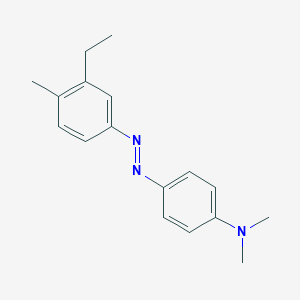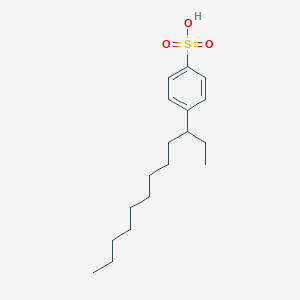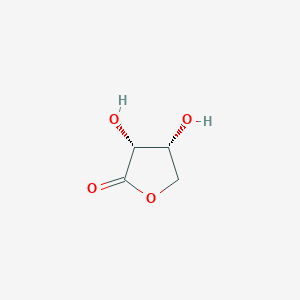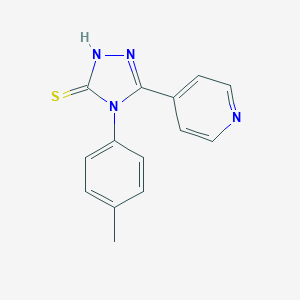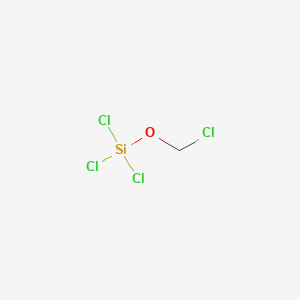
(Chloromethoxy)trichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethoxy)trichlorosilane, also known as CMCTS, is a colorless liquid that is widely used in the field of chemistry. It is an organosilicon compound that contains a silicon atom, three chlorine atoms, and a methoxy group. CMCTS is a highly reactive compound and is mainly used as a coupling agent, surface modifier, and adhesion promoter in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (Chloromethoxy)trichlorosilane is not well understood. However, it is believed that the compound reacts with the surface of the substrate and forms covalent bonds. This results in the formation of a stable interface between the substrate and the coating or the polymer.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (Chloromethoxy)trichlorosilane are not well studied. However, it is known that the compound is highly reactive and can cause skin and eye irritation. It is also toxic if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Chloromethoxy)trichlorosilane in lab experiments is its high reactivity. It can react with a wide range of substrates and can form stable interfaces. (Chloromethoxy)trichlorosilane is also easy to handle and store. However, the compound is highly reactive and can be dangerous if not handled properly. It is also expensive and may not be suitable for all types of experiments.
Direcciones Futuras
There are several future directions for the use of (Chloromethoxy)trichlorosilane in scientific research. One of the main areas of research is the development of new coupling agents and surface modifiers based on (Chloromethoxy)trichlorosilane. Researchers are also exploring the use of (Chloromethoxy)trichlorosilane in the preparation of new types of coatings and polymers. Another area of research is the study of the mechanism of action of (Chloromethoxy)trichlorosilane and its interaction with different substrates.
Conclusion:
In conclusion, (Chloromethoxy)trichlorosilane is a versatile compound that has a wide range of applications in scientific research. It is a highly reactive compound that can be used as a coupling agent, surface modifier, and adhesion promoter. (Chloromethoxy)trichlorosilane is easy to handle and store, but it can be dangerous if not handled properly. There are several future directions for the use of (Chloromethoxy)trichlorosilane in scientific research, and researchers are exploring new applications and studying the mechanism of action of the compound.
Métodos De Síntesis
The synthesis of (Chloromethoxy)trichlorosilane involves the reaction of chloromethanol and trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of (Chloromethoxy)trichlorosilane is usually high. The purity of the compound can be improved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
(Chloromethoxy)trichlorosilane is widely used in scientific research for various purposes. One of the main applications of (Chloromethoxy)trichlorosilane is as a coupling agent in the synthesis of polymers. It is also used as a surface modifier in the preparation of nanoparticles and in the fabrication of electronic devices. (Chloromethoxy)trichlorosilane is also used in the preparation of silane-based coatings, which have excellent adhesion properties.
Propiedades
Número CAS |
18157-08-9 |
|---|---|
Nombre del producto |
(Chloromethoxy)trichlorosilane |
Fórmula molecular |
CH2Cl4OSi |
Peso molecular |
199.9 g/mol |
Nombre IUPAC |
trichloro(chloromethoxy)silane |
InChI |
InChI=1S/CH2Cl4OSi/c2-1-6-7(3,4)5/h1H2 |
Clave InChI |
TULRSQJZVSCHRA-UHFFFAOYSA-N |
SMILES |
C(O[Si](Cl)(Cl)Cl)Cl |
SMILES canónico |
C(O[Si](Cl)(Cl)Cl)Cl |
Sinónimos |
(Chloromethoxy)trichlorosilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






